molecular formula C5H12O2 B150768 1,4-Pentanediol CAS No. 626-95-9

1,4-Pentanediol

Cat. No. B150768
CAS RN: 626-95-9
M. Wt: 104.15 g/mol
InChI Key: GLOBUAZSRIOKLN-UHFFFAOYSA-N
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Description

1,4-Pentanediol (PD) is a bio-based linear diol that has garnered significant attention in research due to its potential applications and sustainable production methods. It is a versatile chemical that can be synthesized from various biomass-derived compounds, such as furfural and γ-valerolactone, which are themselves derived from cellulose, a renewable resource .

Synthesis Analysis

The synthesis of 1,4-PD has been achieved through several innovative methods. One method involves the catalytic conversion of furfural using Ru supported on ordered mesoporous carbon (CMK-3) under specific conditions of H2 and CO2 pressure in water, which yields 1,4-PD exclusively . Another approach utilizes a copper-zirconia catalyst to chemoselectively hydrogenolyze γ-valerolactone into 1,4-PD . Additionally, a novel strategy for large-scale production of 1,4-PD from corn stover has been developed, which involves catalytic conversion to γ-valerolactone (GVL) and subsequent upgrading to 1,4-PD .

Molecular Structure Analysis

The molecular structure of 1,4-PD derivatives has been studied using X-ray analysis. For example, the crystal structure of DL-3-chloro-2,4-pentanediol, a related compound, has been determined, revealing a triclinic crystal system with specific dimensions and intermolecular hydrogen bonding .

Chemical Reactions Analysis

1,4-PD can undergo various chemical reactions. It can be dehydrated to form 4-penten-1-ol using ZrO2 and Yb2O3 catalysts . Photocatalytic oxidation of 1,4-PD has been observed to preferentially oxidize the primary hydroxyl group, leading to the formation of 4-hydroxypentanoic acid and its γ-lactone derivative . Pyrolysis of 1,5-pentanediol diacetate, a related compound, has been used to manufacture 1,4-pentadiene with high purity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-PD and its derivatives have been explored in various studies. Novel polyester polyols made from renewable 1,4-PD have been synthesized, showing potential for use in adhesives and coatings due to their favorable thermal behavior and tensile properties . The thermo-mechanical properties of biobased 1,5-pentanediol derived aliphatic-aromatic copolyesters have also been investigated, demonstrating the influence of copolymer composition on crystallizability and thermal stability .

Scientific Research Applications

  • Biomass-Derived Conversion to 1,4-Pentanediol

    • 1,4-Pentanediol can be produced by the direct conversion of γ-valerolactone, a significant cellulose-derived compound, using a copper–zirconia catalyst. This process also yields 2-methyltetrahydrofuran under certain conditions (Du et al., 2012).
  • Production from Algal Biomass

    • An efficient method for producing 1,4-pentanediol involves converting levulinic acid from the algae Chlorella ohadi, using hydrothermal hydrolysis and Saccharomyces cerevisiae yeast as a catalyst (Benisvy-Aharonovich et al., 2020).
  • Photocatalytic Oxidation Studies

    • The photocatalytic oxidation of 1,4-pentanediol has been examined using UV-illuminated suspensions of zirconium titanate under oxygenated conditions. This process is notable for its regiochemical preference for oxidizing the primary hydroxyl group in 1,4-pentanediol (Navío et al., 1993).
  • Applications in Novel Polyesters

    • 1,4-Pentanediol is used in the preparation of novel polyester polyols, which are suitable for use in adhesives due to their low residual acid content. These polyesters exhibit unique thermal behavior and tensile properties compared to those derived from fossil-based 1,4-butanediol (Stadler et al., 2019).
  • Catalytic Production from Corn Stover

    • A novel strategy for large-scale production of 1,4-pentanediol involves catalytic conversion of cellulose and hemicellulose from corn stover. This process is economically feasible and has a lower minimum selling price compared to petro-based processes (Ahn & Han, 2017).
  • Catalytic Cascade Conversion of Furfural

    • The catalytic conversion of furfural to 1,4-pentanediol using Ru supported on mesoporous carbon is notable for yielding 1,4-pentanediol exclusively, avoiding the usual mixture of diol products (Liu et al., 2018).
  • Hydrogenation of Levulinic Acid to 1,4-Pentanediol

    • Efficient conversion of levulinic acid to 1,4-pentanediol has been achieved using a Mo-modified Ru/activated carbon catalyst, demonstrating high yield and mild reaction conditions (Cui et al., 2018).
  • Use in Crystallization of Biological Macromolecules

    • 1,4-Pentanediol is often used in the crystallization of biological macromolecules, where it binds preferentially to hydrophobic sites and helps in reducing solvent-accessible area, which can have implications for protein stability (Anand, Pal, & Hilgenfeld, 2002).

Safety And Hazards

1,4-Pentanediol should be handled with care. Avoid breathing vapors, mist, or gas. For personal protection, use protective gloves, clothing, eye protection, and face protection . In case of inadequate ventilation, wear respiratory protection .

Future Directions

The large-scale availability of furfural calls for the exploration of new transformation methods for further valorization . The aim of future research could be to evaluate the influence of the synthetic conditions of CuMgAl layered double hydroxides on their physicochemical properties as well as catalytic performance in pure ethyl levulinate hydrogenation to produce 1,4-PDO in fixed-bed reactors .

properties

IUPAC Name

pentane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBUAZSRIOKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870727
Record name Pentane-1,4-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Pentanediol

CAS RN

626-95-9
Record name 1,4-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane-1,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-1,4-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane-1,4-diol
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Synthesis routes and methods

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
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44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,120
Citations
Q Liu, B Qiao, F Liu, L Zhang, Y Su, A Wang… - Green Chemistry, 2020 - pubs.rsc.org
Furfural is one of the most important biomass-derived chemicals. Its large-scale availability calls for the exploration of new transformation methods for further valorization. Here we report …
Number of citations: 24 pubs.rsc.org
BM Stadler, A Brandt, A Kux, H Beck… - …, 2020 - Wiley Online Library
Novel polyester polyols were prepared in high yields from biobased 1,4‐pentanediol catalyzed by non‐toxic phosphoric acid without using a solvent. These oligomers are terminated …
I Simakova, Y Demidova, M Simonov, S Prikhod'ko… - Reactions, 2020 - mdpi.com
Hydrogenation of γ-valerolactone (GVL) in polar solvents (n-butanol, 1,4-dioxane) to 1,4-pentanediol (PDO) and 2-methyltetrahydrofuran (MTHF) was performed at 363–443 K in a fixed …
Number of citations: 12 www.mdpi.com
Y Shao, S Ba, K Sun, G Gao, M Fan, J Wang… - Chemical Engineering …, 2022 - Elsevier
γ-Valerolactone (GVL) or 1,4-pentanediol (1,4-PDO) are the value-added chemicals, selectivities of which from conversion of levulinic acid/ester depend on balanced distribution of …
Number of citations: 52 www.sciencedirect.com
MY Oh, G Jin, B Lee, J Kim, W Won - Journal of Cleaner Production, 2022 - Elsevier
As environmental issues caused by the use of fossil-derived chemicals arise, efforts to replace fossil-based feedstocks with renewable and environment-friendly resources to mitigate …
Number of citations: 10 www.sciencedirect.com
YC Ahn, J Han - Bioresource technology, 2017 - Elsevier
A novel strategy of large-scale 1,4-pentanediol (1,4-PDO) production derived from corn stover is presented based on catalytic conversion experiments. In this strategy, cellulose and …
Number of citations: 13 www.sciencedirect.com
G Novodárszki, J Valyon, Á Illés, S Dóbé… - Reaction Kinetics …, 2017 - Springer
Two layered aluminosilicate samples having magadiite structure and different Al-contents were prepared by conventional hydrothermal synthesis method. The samples were …
Number of citations: 11 link.springer.com
T Mizugaki, Y Nagatsu, K Togo, Z Maeno… - Green …, 2015 - pubs.rsc.org
Hydroxyapatite-supported Pt–Mo bimetallic nanoparticles (Pt–Mo/HAP) catalyze the selective transformation of levulinic acid to 1,4-pentanediol under aqueous conditions. A concerted …
Number of citations: 126 pubs.rsc.org
F Liu, Q Liu, J Xu, L Li, YT Cui, R Lang, L Li, Y Su… - Green …, 2018 - pubs.rsc.org
The synthesis of bio-based linear diols is the subject of many research studies. However, one of the main obstacles in industrial development is the difficulty in controlling product …
Number of citations: 80 pubs.rsc.org
H Wang, Y Wang, L Huang, A Geng, F Yi… - Sustainable Energy & …, 2022 - pubs.rsc.org
Highly efficient synthesis of 1,4-pentanediol (1,4-PDO) from industrialized biomass-based products is still a challenge due to the inherent chemical stability of intermediate product γ-…
Number of citations: 4 pubs.rsc.org

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